3-(Pentan-3-yl)pyrrolidine

Overview

Description

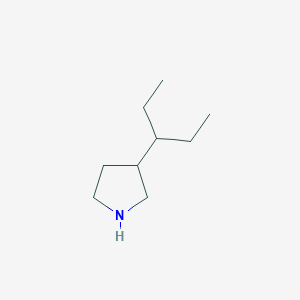

3-(Pentan-3-yl)pyrrolidine is a chemical compound with the CAS Number: 1249423-87-7 . It has a molecular weight of 141.26 . The IUPAC name for this compound is 3-(1-ethylpropyl)pyrrolidine . The physical form of this compound is liquid .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including 3-(Pentan-3-yl)pyrrolidine, often involves ring construction from different cyclic or acyclic precursors . Another common method is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of 3-(Pentan-3-yl)pyrrolidine is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring allows for increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of a chiral pyrrolidine into molecules promotes selectivity towards certain receptors .Physical And Chemical Properties Analysis

3-(Pentan-3-yl)pyrrolidine is a liquid at room temperature . It has a molecular weight of 141.26 .Scientific Research Applications

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

3-(Pentan-3-yl)pyrrolidine: has been identified as a potential inhibitor of the enzyme DPP-4 . DPP-4 inhibitors are a class of oral hypoglycemics that block the enzyme responsible for the inactivation of incretin hormones, which are involved in the physiological regulation of glucose homeostasis. These inhibitors are used to treat diabetes mellitus type 2 by prolonging the active incretin levels, thereby increasing insulin release and decreasing glucagon levels in the circulation.

Antagonism of CCR3

The compound has been explored for its role as a novel antagonist of CCR3, a chemokine receptor involved in allergic inflammatory responses . By inhibiting CCR3, 3-(Pentan-3-yl)pyrrolidine may help in the treatment of conditions like asthma and allergic rhinitis, where the CCR3-eotaxin interaction plays a significant role in the recruitment of eosinophils to the inflammatory site.

Cancer Therapy

In the context of cancer therapy, modifications of the pyrrolidine ring, such as those found in 3-(Pentan-3-yl)pyrrolidine , have shown promise in the development of selective estrogen receptor degraders (SERDs) . These compounds are used in the treatment of breast cancer by promoting the degradation of the estrogen receptor, thus inhibiting the receptor’s signaling and tumor growth.

Pharmacological Diversity

The pyrrolidine core, including derivatives like 3-(Pentan-3-yl)pyrrolidine , is a versatile scaffold in drug discovery. It has been associated with a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibition . This diversity makes it a valuable target for the development of new therapeutic agents.

Anticonvulsant and Antinociceptive Activities

Pyrrolidine derivatives have been synthesized and evaluated for their anticonvulsant and antinociceptive activities. For instance, compounds with a pyrrolidine-2,5-dione hybrid structure have been tested in vivo and shown to possess significant anticonvulsant properties .

Therapeutic Potential in Various Diseases

Pyrrolidine and its analogs, including 3-(Pentan-3-yl)pyrrolidine , have been identified as having therapeutic potential across a spectrum of diseases. They have been investigated for use as fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .

Safety and Hazards

The safety information for 3-(Pentan-3-yl)pyrrolidine includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

The pyrrolidine ring, including in 3-(Pentan-3-yl)pyrrolidine, is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Target of Action

It is known that pyrrolidine-containing compounds, such as 3,4-methylenedioxypyrovalerone (3,4-mdpv), interact with the dopamine (da) circuitry in the brain .

Mode of Action

Similar pyrrolidine-containing compounds have been shown to stimulate the dopaminergic neurotransmission . This stimulation results in an increase in extracellular dopamine levels in the striatum .

Biochemical Pathways

Related pyrrolidine-containing compounds have been shown to affect the dopaminergic and serotonergic pathways . These compounds cause an elevation of extracellular dopamine and serotonin levels in vivo .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in molecules, such as nitrogen in pyrrolidine, can modify physicochemical parameters and improve the adme/tox results for drug candidates .

Result of Action

Related pyrrolidine-containing compounds have been shown to produce psychostimulant effects mediated by the stimulation of dopaminergic neurotransmission .

Action Environment

It is known that the biological activity of pyrrolidine compounds can be influenced by steric factors and the spatial orientation of substituents .

properties

IUPAC Name |

3-pentan-3-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-8(4-2)9-5-6-10-7-9/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXYYXBIULXIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442722.png)

![3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442723.png)

![3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442724.png)

![(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride](/img/structure/B1442726.png)

![4-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1442733.png)

![N-[(2-Isopropylpyrimidin-4-yl)methyl]ethanaminedihydrochloride](/img/structure/B1442742.png)